4-(Chloromethyl)-6-isopropyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)-6-isopropyl-2H-chromen-2-one is a chemical compound belonging to the class of chromenones Chromenones are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-6-isopropyl-2H-chromen-2-one typically involves the chloromethylation of 6-isopropyl-2H-chromen-2-one. This reaction can be carried out using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride or aluminum chloride . The reaction is usually conducted under acidic conditions to facilitate the formation of the chloromethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-6-isopropyl-2H-chromen-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the chromenone ring can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of azides, thiocyanates, or amines.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dihydrochromenones.
Scientific Research Applications
4-(Chloromethyl)-6-isopropyl-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it a valuable building block in synthetic chemistry.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-6-isopropyl-2H-chromen-2-one involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of specific enzymes or receptors. This covalent modification can disrupt normal cellular processes, resulting in the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)-2H-chromen-2-one: Lacks the isopropyl group, leading to different reactivity and biological activity.
6-Isopropyl-2H-chromen-2-one:
4-(Bromomethyl)-6-isopropyl-2H-chromen-2-one: Similar structure but with a bromomethyl group instead of chloromethyl, leading to different reactivity.
Uniqueness
4-(Chloromethyl)-6-isopropyl-2H-chromen-2-one is unique due to the presence of both the chloromethyl and isopropyl groups. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-(chloromethyl)-6-propan-2-ylchromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClO2/c1-8(2)9-3-4-12-11(5-9)10(7-14)6-13(15)16-12/h3-6,8H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CACWJXMMNAZKJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC(=O)C=C2CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.